molecular formula C19H14FN3O2 B2616740 N-(2-(3-fluorobenzamido)phenyl)picolinamide CAS No. 1207023-71-9

N-(2-(3-fluorobenzamido)phenyl)picolinamide

Cat. No.: B2616740
CAS No.: 1207023-71-9
M. Wt: 335.338
InChI Key: OXRYSLQBZYBIAC-UHFFFAOYSA-N
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Description

N-(2-(3-Fluorobenzamido)phenyl)picolinamide is a synthetic small molecule inhibitor designed for basic research applications. It features a benzamide-picolinamide hybrid scaffold, a chemotype known to exhibit potent biological activity in biochemical assays. Compounds within this class have been identified as inhibitors of essential fungal targets, such as the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p, a key player in lipid metabolism and membrane trafficking . The mechanism of action for this chemotype involves high-affinity binding to the lipid-binding cavity of the target protein, as rationalized by co-crystal structure data, which disrupts its essential function and leads to inhibition of cell growth . The structure incorporates a fluorine atom, a common strategy in medicinal chemistry to fine-tune properties like metabolic stability, membrane permeability, and binding affinity . This compound is supplied for research use only (RUO) and is strictly intended for in vitro applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct their own stability, safety, and activity profiling to confirm the compound's suitability for their specific experimental systems.

Properties

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-14-7-5-6-13(12-14)18(24)22-15-8-1-2-9-16(15)23-19(25)17-10-3-4-11-21-17/h1-12H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRYSLQBZYBIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-fluorobenzamido)phenyl)picolinamide typically involves the reaction of 3-fluorobenzoic acid with 2-aminophenylpicolinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-(3-fluorobenzamido)phenyl)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-fluorobenzamido)phenyl)picolinamide has been investigated for its potential as an antitumor agent . Research indicates that derivatives of picolinamide compounds exhibit broad-spectrum antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the picolinamide structure can enhance inhibitory activities against specific tumor types, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound is also utilized in studying enzyme inhibition and protein-ligand interactions . Its ability to interact with specific biological targets makes it valuable for understanding mechanisms of action at the molecular level. For example, this compound has been shown to bind effectively to the Cytochrome bc1 complex, impacting the electron transport chain and potentially leading to applications in metabolic studies .

Imaging Applications

Recent advancements have explored the use of this compound derivatives in positron emission tomography (PET) imaging. Compounds labeled with fluorine-18 have been synthesized for imaging specific receptors in the brain, such as mGluR4. These studies highlight the compound's potential in neuroscience research and drug development for neurological disorders .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntitumor Agent DevelopmentPotent antiproliferative activity against cancer cell lines
Enzyme InhibitionCytochrome bc1 Complex InteractionDisruption of electron transport chain
Imaging ApplicationsPET Imaging of mGluR4Effective binding and central nervous system properties

Case Studies

  • Antitumor Activity Evaluation : A study evaluated various derivatives of picolinamide compounds against HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established drugs like Sorafenib, demonstrating strong potential for further development .
  • PET Imaging Studies : In a recent study, fluorine-18 labeled derivatives were synthesized and characterized for their potential as imaging agents targeting mGluR4 receptors in the brain. The radiochemical yield was reported at 11.6% with high purity, suggesting that these compounds could be valuable tools in neuroimaging research .

Mechanism of Action

The mechanism by which N-(2-(3-fluorobenzamido)phenyl)picolinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Benzamide/Picolinamide) Key Findings Reference
3l () 2-Fluoro, 4-(picolinimidamido) High yield (93%); enhanced solubility due to trifluoroacetate counterion
5a–5c () 4-Sulfamoyl, pyridinyl, thiazolyl Dual inhibitory activity against α-glucosidase and glycogen phosphorylase
7a–7d () Hydrazone-Schiff base derivatives Improved α-glucosidase inhibition (IC₅₀: 0.8–2.1 µM)
11–14 () 4-Fluoro/4-chloro on phenyl ring Fluorine substitution at 4-position enhances mGlu4 receptor affinity
3d, 3f, 3g () Chloro, isopropoxy substituents Variable kinase inhibition profiles based on halogen size/position

Key Observations :

  • Fluorine vs. Chlorine Substitutions : Fluorine at the 3- or 4-position (as in 3l and 11–14) improves target affinity and metabolic stability compared to bulkier groups like chloro or isopropoxy .
  • Picolinamide Modifications : Derivatives with sulfamoyl or hydrazone-Schiff bases (e.g., 5a–5c, 7a–7d) exhibit dual enzymatic inhibitory activity, suggesting that the picolinamide core tolerates diverse functionalizations without losing bioactivity .

Key Insights :

  • Fluorine’s Role : Fluorinated derivatives (e.g., 3l, 11–14) show enhanced receptor binding and solubility, critical for CNS-targeting agents (e.g., PET radioligands in ) .
  • Dual Inhibitors : Compounds like 5a and 7a leverage the picolinamide scaffold to inhibit multiple enzymes, highlighting its versatility in polypharmacological applications .

Biological Activity

N-(2-(3-fluorobenzamido)phenyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinamide core structure with a 3-fluorobenzamide substituent. The presence of the fluorine atom is significant as it can influence the compound's biological properties, including its binding affinity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly against various kinases and proteases involved in cancer progression.
  • Receptor Interaction : It may also interact with receptors that modulate cellular signaling pathways, contributing to its antiproliferative effects .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties:

  • In Vitro Studies : this compound demonstrated significant inhibitory effects on human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma). The half-maximal inhibitory concentration (IC50) values were reported in low micromolar ranges, indicating potent activity against these cells .
  • Mechanisms : The compound induces apoptosis in cancer cells, as evidenced by TUNEL assays showing increased apoptotic markers. Additionally, it inhibits angiogenesis, reducing vascular density in tumor models by over 50% compared to controls .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has acceptable parameters for drug-likeness, making it a candidate for further development .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntitumorHepG21.5Induction of apoptosis
AntitumorHCT1162.0Inhibition of angiogenesis
Enzyme InhibitionVarious KinasesVariesCompetitive inhibition

Case Study: Anticancer Efficacy

In a controlled experiment involving mice bearing colon carcinoma, treatment with this compound significantly prolonged survival times compared to untreated controls. Histological analysis revealed reduced tumor burden and lower rates of metastasis, supporting the compound's potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(3-fluorobenzamido)phenyl)picolinamide, and how are intermediates characterized?

  • Answer : A common approach involves palladium-catalyzed coupling reactions. For example, analogous picolinamide derivatives are synthesized using Pd(OAc)₂ and AgOAc at 140°C for 24 hours, followed by column chromatography for purification . Key intermediates like 3-fluorobenzamide precursors can be prepared via amidation of aniline derivatives. Characterization typically includes 1H^1H/13C^{13}C NMR, FT-IR, and elemental analysis to confirm functional groups and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.7–8.6 ppm) and amide NH signals (δ ~10–12 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and fluorinated aromatic carbons .
  • FT-IR : Peaks at ~1675 cm1^{-1} (amide C=O) and ~1341 cm1^{-1} (C-F stretching) are diagnostic .
  • Elemental Analysis : Matches calculated C/H/N percentages to validate molecular composition .

Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?

  • Answer : Picolinamide derivatives are often soluble in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze under strong acidic/basic conditions. Stability tests should include TGA/DSC for thermal behavior and HPLC monitoring under varying pH .

Advanced Research Questions

Q. How can regioselectivity challenges in the palladium-catalyzed synthesis of this compound be addressed?

  • Answer : Auxiliary groups (e.g., picolinamide) direct ortho-C–H activation. Optimizing catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and additives (e.g., CuBr₂) improves selectivity. Microwave-assisted conditions (130°C, O₂ atmosphere) enhance reaction efficiency and reduce byproducts .

Q. What strategies resolve contradictions in bioactivity data between in vitro assays and computational docking studies for this compound?

  • Answer :

  • Experimental Validation : Repeat assays under controlled conditions (e.g., enzyme inhibition with α-glucosidase) to confirm activity .
  • Docking Refinement : Use molecular dynamics simulations to account for protein flexibility and solvent effects. Cross-validate with mutagenesis studies to identify key binding residues .

Q. How can reaction yields be improved for large-scale synthesis while maintaining purity?

  • Answer :

  • Catalyst Optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles or ligand-assisted systems to reduce metal leaching .
  • Workflow Adjustments : Employ flow chemistry for continuous synthesis and in-line purification (e.g., scavenger resins) to minimize manual chromatography .

Q. What mechanistic insights explain the dual inhibitory activity of related picolinamide derivatives against enzymes like α-glucosidase and glycogen phosphorylase?

  • Answer : The fluorobenzamido group enhances hydrogen bonding with catalytic residues, while the picolinamide moiety stabilizes hydrophobic interactions. Kinetic studies (e.g., Lineweaver-Burk plots) and X-ray crystallography of enzyme-inhibitor complexes can elucidate binding modes .

Methodological Considerations

Q. How should researchers handle discrepancies in NMR data between synthesized batches?

  • Answer :

  • Purity Checks : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
  • Deuterated Solvent Effects : Ensure consistent use of DMSO-d₆ or CDCl₃, as solvent shifts can alter peak positions .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • QSAR Models : Apply quantitative structure-activity relationship frameworks to correlate substituent effects (e.g., fluorine position) with solubility and toxicity .

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